1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide IKKβ Potency Compared to High-Affinity IKK2 Inhibitors
In an IKKβ enzymatic assay using FAM-P22 substrate with 10-min compound preincubation, this compound inhibited IKKβ with an IC₅₀ of 10,700 nM (10.7 µM) [1]. By contrast, the high-affinity indazole carboxamide IKK2 inhibitor CHEMBL591764 (1-(4-Fluorophenyl)-8-{[2-(4-methylpiperazin-1-yl)isonicotinoyl]amino}-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) achieved an IC₅₀ of 125 nM in a comparable human recombinant IKKβ radiometric assay, representing an approximately 85-fold potency gap [2]. This quantitative differential enables the compound to serve as a low-affinity probe or negative control for IKK2-dependent signaling, a role for which high-affinity inhibitors are unsuitable.
| Evidence Dimension | IKKβ enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 10,700 nM (10.7 µM) |
| Comparator Or Baseline | CHEMBL591764: IC₅₀ = 125 nM (0.125 µM) |
| Quantified Difference | ~85-fold weaker |
| Conditions | Target Compound: IKKβ (unknown origin), FAM-P22 substrate, 10-min preincubation, 1-hr measurement. Comparator: human recombinant IKKβ, [γ³³P]ATP, biotinylated IκBα, 30-min incubation, scintillation counting. |
Why This Matters
The ~85-fold potency differential relative to potent IKK2 clinical leads [2] positions this compound as a low-affinity tool compound for NF-κB pathway studies, rather than a therapeutic lead, a critical distinction for procurement decisions.
- [1] BindingDB Entry BDBM50291958 (CHEMBL3314676). IKKbeta IC50: 1.07E+4 nM. Assay: Inhibition of IKKbeta using FAM-P22 substrate, 10-min preincubation, 1-hr measurement. View Source
- [2] BindingDB Entry BDBM50308603 (CHEMBL591764). IKK2 IC50: 125 nM. Assay: Inhibition of human recombinant IKK2 using [γ³³P]ATP and biotinylated IκBα, 30-min incubation. View Source
